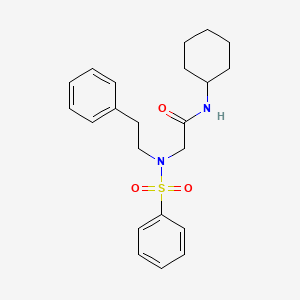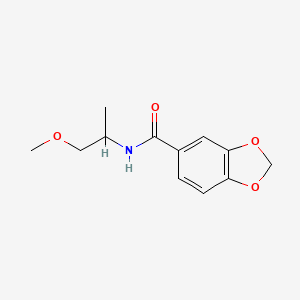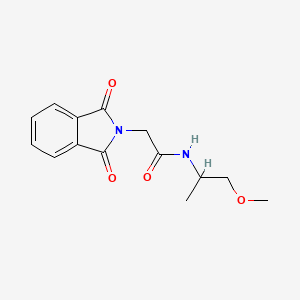
N~1~-cyclohexyl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-cyclohexyl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CPG, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPG is a glycine transporter 1 (GlyT1) inhibitor that has shown promising results in treating schizophrenia and cognitive impairment.
Mecanismo De Acción
N~1~-cyclohexyl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, this compound increases the availability of glycine in the brain, which has been shown to improve cognitive function and reduce symptoms of schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of glycine in the brain, which has been linked to improvements in cognitive function and reductions in symptoms of schizophrenia. Additionally, this compound has been shown to have a low potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-cyclohexyl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is its low potential for abuse and addiction, making it a safer option for use in lab experiments. However, one limitation is that more research is needed to fully understand its long-term effects and potential side effects.
Direcciones Futuras
There are several potential future directions for research on N~1~-cyclohexyl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing more effective and efficient synthesis methods for this compound, as well as exploring its potential as a therapeutic agent in combination with other drugs.
Aplicaciones Científicas De Investigación
N~1~-cyclohexyl-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has shown potential as a therapeutic agent in the treatment of schizophrenia and cognitive impairment. It works by inhibiting GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, this compound increases the availability of glycine in the brain, which has been shown to improve cognitive function and reduce symptoms of schizophrenia.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c25-22(23-20-12-6-2-7-13-20)18-24(17-16-19-10-4-1-5-11-19)28(26,27)21-14-8-3-9-15-21/h1,3-5,8-11,14-15,20H,2,6-7,12-13,16-18H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOLAPHKOGBICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B3955446.png)
![N-[4-(acetylamino)phenyl]-2-methylpentanamide](/img/structure/B3955455.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3955472.png)


![1-benzyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3955525.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3955539.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-3-piperidinecarboxylate](/img/structure/B3955541.png)
![5,6-dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B3955544.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B3955552.png)
![N-(2-hydroxyethyl)-5-{4-[(3-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B3955559.png)
